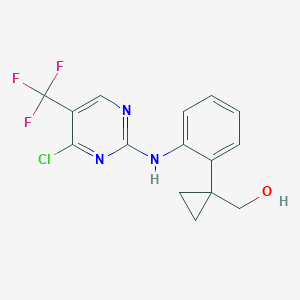
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride is a chemical compound with the molecular formula C21H18ClF3NOP and a molecular weight of 423.806 g/mol . This compound is known for its unique structure, which includes a phosphonium center bonded to a trifluoroacetamido group and three phenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride typically involves the reaction of triphenylphosphine with a suitable trifluoroacetamido-containing reagent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center to a phosphine, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides. Major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts.
Applications De Recherche Scientifique
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable ylides, which are intermediates in various chemical reactions. These ylides can react with aldehydes and ketones to form alkenes in the Wittig reaction . The trifluoroacetamido group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Triphenyl((2,2,2-trifluoroacetamido)methyl)phosphonium chloride can be compared with other similar compounds, such as:
Triphenyl((2,2,2-trichloroacetamido)methyl)phosphonium chloride: This compound has a similar structure but with trichloroacetamido instead of trifluoroacetamido, leading to different reactivity and applications.
Triphenyl((2-chloroacetamido)methyl)phosphonium chloride: This compound has a chloroacetamido group, which affects its chemical properties and uses.
Triphenyl((2,2-dichloro-1-(2-fluoroacetamido)vinyl)phosphonium chloride:
The uniqueness of this compound lies in its trifluoroacetamido group, which imparts distinct chemical properties and enhances its stability and reactivity in various applications.
Propriétés
Numéro CAS |
142414-40-2 |
|---|---|
Formule moléculaire |
C21H18ClF3NOP |
Poids moléculaire |
423.8 g/mol |
Nom IUPAC |
triphenyl-[[(2,2,2-trifluoroacetyl)amino]methyl]phosphanium;chloride |
InChI |
InChI=1S/C21H17F3NOP.ClH/c22-21(23,24)20(26)25-16-27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H |
Clé InChI |
HDJCUFKWUNQTBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CNC(=O)C(F)(F)F)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


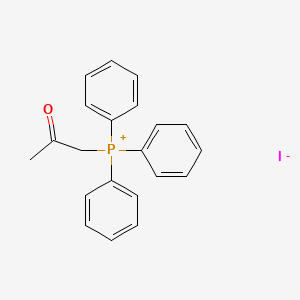

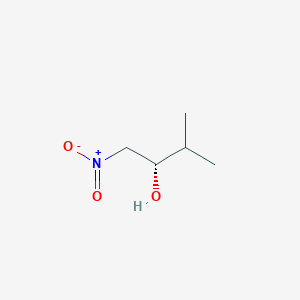
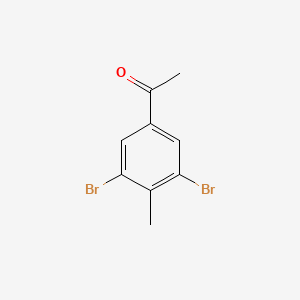


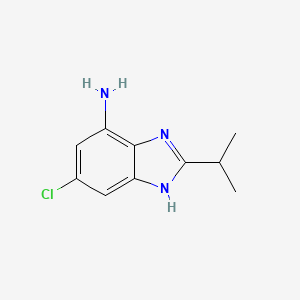
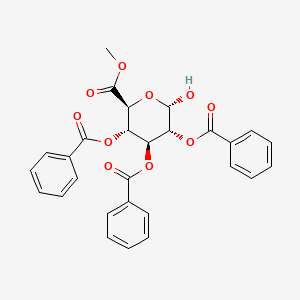
![(2R)-2-[(10S,13R,14R,16R,17R)-16-hydroxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B15252044.png)

![7-((4-Methylthiazol-2-yl)methyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15252061.png)

![3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]propan-1-amine](/img/structure/B15252083.png)
